N-(4-ethoxyphenyl)cyclobutanecarboxamide

Description

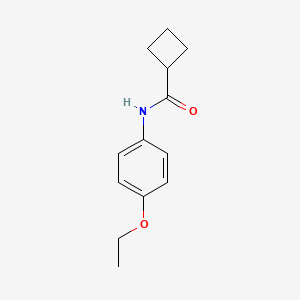

N-(4-ethoxyphenyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring directly attached to a carboxamide group, which is further linked to a 4-ethoxyphenyl moiety. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring contributes to the compound’s electronic and steric profile, while the cyclobutane ring introduces rigidity and moderate ring strain. Key features include:

- Cyclobutane backbone: Adds conformational rigidity and influences lipophilicity.

- Carboxamide linkage: Enhances hydrogen-bonding capacity, critical for molecular interactions.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12-8-6-11(7-9-12)14-13(15)10-4-3-5-10/h6-10H,2-5H2,1H3,(H,14,15) |

InChI Key |

DOJLUTNYIFQIGM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCC2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Effects

N-(4-(1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide

- Substituent : Tetrazole replaces ethoxy.

- Key Differences :

- Tetrazole is a heterocyclic bioisostere for carboxylic acids, improving solubility and mimicking carboxylate interactions in biological systems.

- Higher polarity due to tetrazole’s ionizability at physiological pH.

Acetamide, N-(4-ethoxyphenyl)-

- Substituent : Linear acetamide replaces cyclobutanecarboxamide.

- Key Differences :

- Reduced steric hindrance and increased conformational flexibility.

- Lower molecular weight (179 vs. ~235 for the cyclobutane analog).

- Implications: Potentially faster metabolic clearance due to lack of rigid cyclobutane.

N-(4-Ethoxyphenyl)-3-oxobutanamide

- Substituent : 3-oxobutanamide replaces cyclobutanecarboxamide.

- Key Differences :

- Ketone group introduces polarity and reactivity (e.g., susceptibility to redox reactions).

- Identified as a metabolic intermediate of bucetin, undergoing O-de-ethylation and β-decarboxylation.

- Implications: Higher metabolic turnover compared to the cyclobutane analog.

N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide

- Substituent : Methoxy (smaller alkoxy) and cyclopentane (larger ring).

- Key Differences :

- Cyclopentane reduces ring strain, enhancing stability but increasing lipophilicity.

- Methoxy group may slightly alter electronic effects compared to ethoxy.

- Implications : Improved pharmacokinetic properties due to balanced lipophilicity and stability.

N-(4-ethoxyphenyl)-1-adamantanecarboxamide

- Substituent : Adamantane replaces cyclobutane.

- Key Differences: Adamantane’s bulkiness significantly increases molecular weight (299.4 vs. ~235) and lipophilicity.

- Implications : Suitable for central nervous system-targeted therapies.

Table 1: Comparative Properties of Selected Analogs

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.